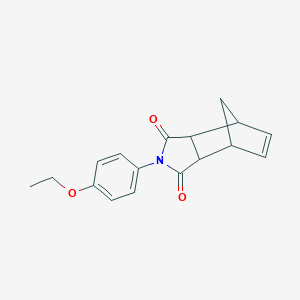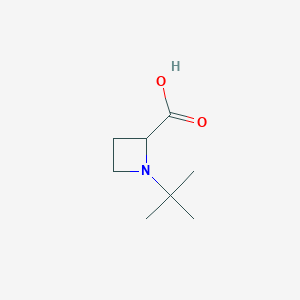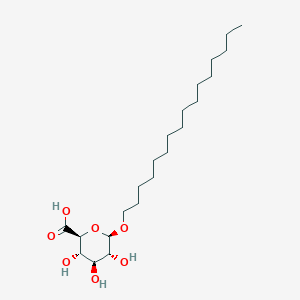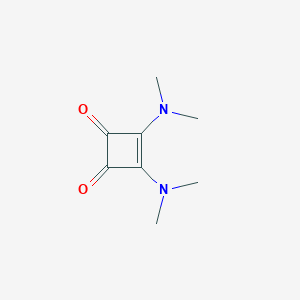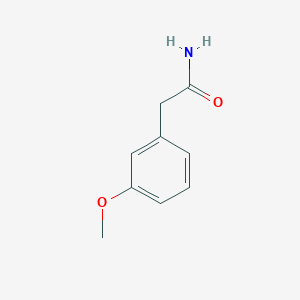
Bis(trimethylsilyl) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) oxalate is a chemical compound that has been used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of organic chemistry.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) oxalate involves the release of carbon monoxide, which acts as a nucleophile in various reactions. The carbon monoxide released from bis(trimethylsilyl) oxalate can react with various electrophiles, such as alkyl halides, to form carbonyl compounds. Additionally, bis(trimethylsilyl) oxalate can act as a Lewis acid catalyst in various reactions, including the synthesis of cyclic carbonates.
Biochemical and Physiological Effects:
Bis(trimethylsilyl) oxalate has not been extensively studied for its biochemical and physiological effects. However, it has been reported that the compound is relatively non-toxic and does not cause any significant adverse effects in laboratory animals.
Advantages and Limitations for Lab Experiments
Bis(trimethylsilyl) oxalate has several advantages for laboratory experiments, including its high reactivity and selectivity. It is also relatively easy to synthesize and handle. However, the compound has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research on bis(trimethylsilyl) oxalate. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Additionally, the compound's potential applications in the field of organic chemistry need to be explored further. Further research is also needed to understand the biochemical and physiological effects of bis(trimethylsilyl) oxalate and its potential toxicity. Finally, the compound's potential applications in the pharmaceutical industry need to be explored further.
Synthesis Methods
The synthesis of bis(trimethylsilyl) oxalate involves the reaction between trimethylsilyl chloride and oxalyl chloride in the presence of anhydrous aluminum chloride. The reaction takes place at low temperatures and yields bis(trimethylsilyl) oxalate as a colorless liquid. This synthesis method has been widely used in the laboratory to produce bis(trimethylsilyl) oxalate in large quantities.
Scientific Research Applications
Bis(trimethylsilyl) oxalate has been used in various scientific research applications, including as a reagent in organic chemistry. It is commonly used as a source of carbon monoxide in carbonylation reactions. It has also been used in the synthesis of various organic compounds, including carboxylic acids, esters, and lactones. Additionally, bis(trimethylsilyl) oxalate has been used as a catalyst in various reactions, including the synthesis of cyclic carbonates.
properties
CAS RN |
18294-04-7 |
|---|---|
Product Name |
Bis(trimethylsilyl) oxalate |
Molecular Formula |
C8H18O4Si2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
bis(trimethylsilyl) oxalate |
InChI |
InChI=1S/C8H18O4Si2/c1-13(2,3)11-7(9)8(10)12-14(4,5)6/h1-6H3 |
InChI Key |
DDCDOSJHFOGNRO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |
synonyms |
ETHANEDIOICACID,BIS(TRIMETHYLSILY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



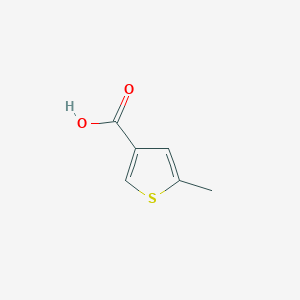
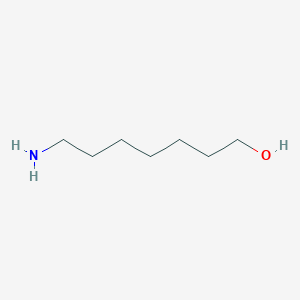

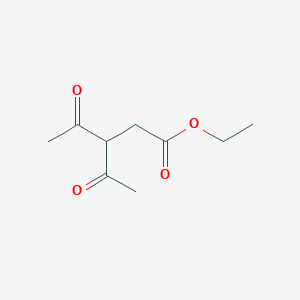
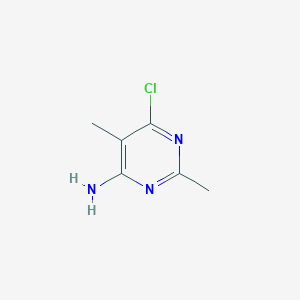
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)

